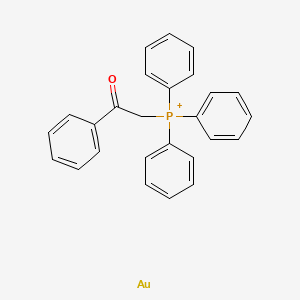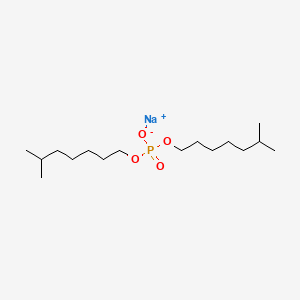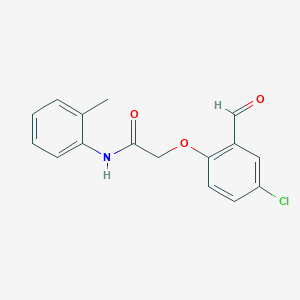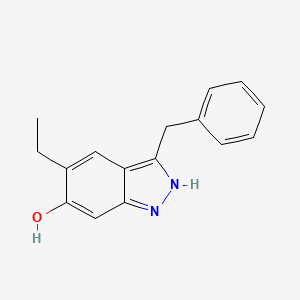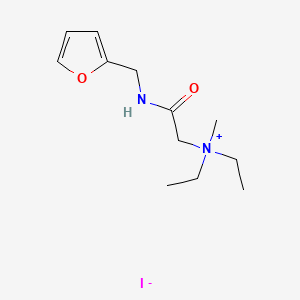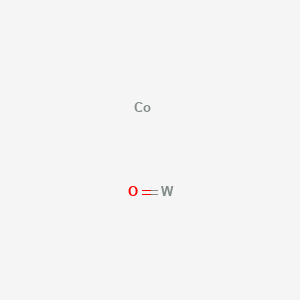
Cobalt--oxotungsten (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt–oxotungsten (1/1) is a compound consisting of cobalt and tungsten in a 1:1 ratio.
Preparation Methods
The preparation of cobalt–oxotungsten (1/1) can be achieved through several synthetic routes. One common method involves the use of molten salt electrolysis, where cobalt and tungsten ions are deposited on a cathode during electrolysis . Another approach is the controlled thermal decomposition of precursors such as nitrates, carbonates, or hydroxides, which are then calcined to form the desired compound . Industrial production methods often involve large-scale synthesis techniques that ensure high purity and yield of the final product .
Chemical Reactions Analysis
Cobalt–oxotungsten (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. In oxidation reactions, the compound can act as a catalyst for the oxygen evolution reaction (OER), where it facilitates the conversion of water into oxygen . Reduction reactions involving cobalt–oxotungsten (1/1) often result in the formation of lower oxidation state products, such as cobalt(II) and tungsten(IV) compounds . Common reagents used in these reactions include ceric ammonium nitrate for oxidation and hydrogen gas for reduction .
Scientific Research Applications
Cobalt–oxotungsten (1/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including the Fischer-Tropsch process and the hydrogenation of oxoaldehydes . In biology and medicine, cobalt complexes have been studied for their anticancer properties, with research focusing on their mechanisms of action and potential as therapeutic agents . In industry, cobalt–oxotungsten (1/1) is utilized in the production of high-performance alloys, rechargeable batteries, and other advanced materials .
Mechanism of Action
The mechanism of action of cobalt–oxotungsten (1/1) involves its ability to undergo redox reactions, where it can alternate between different oxidation states. This redox activity is crucial for its catalytic properties, particularly in the oxygen evolution reaction (OER), where cobalt ions transition between Co(III) and Co(IV) states . The compound’s effectiveness as a catalyst is also attributed to its ability to form stable intermediates and facilitate electron transfer processes .
Comparison with Similar Compounds
Cobalt–oxotungsten (1/1) can be compared to other similar compounds, such as cobalt spinels and tungsten oxides. While cobalt spinels like Co3O4 are known for their catalytic activity in oxidation reactions, cobalt–oxotungsten (1/1) offers enhanced stability and efficiency due to the incorporation of tungsten atoms . Tungsten oxides, on the other hand, are primarily used for their electrochromic properties, but when combined with cobalt, they exhibit improved catalytic performance . Other similar compounds include cobalt ferrites and cobalt aluminates, which also serve as catalysts in various chemical reactions .
Properties
CAS No. |
12640-47-0 |
|---|---|
Molecular Formula |
CoOW |
Molecular Weight |
258.77 g/mol |
IUPAC Name |
cobalt;oxotungsten |
InChI |
InChI=1S/Co.O.W |
InChI Key |
HZLBQBQEGLFWLA-UHFFFAOYSA-N |
Canonical SMILES |
O=[W].[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


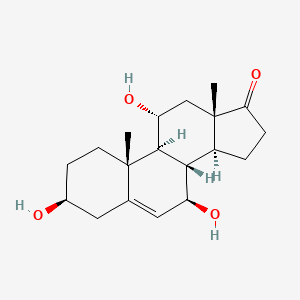
![Hexanamide, N-[3-[(12-aminododecyl)amino]propyl]-6-[(1-oxohexyl)amino]-](/img/structure/B13777528.png)

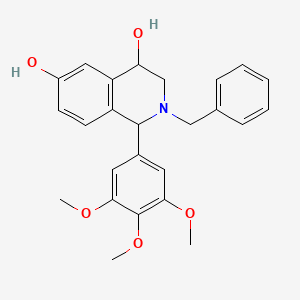
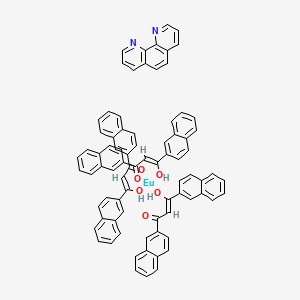
![2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate](/img/structure/B13777550.png)
